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3-(1-Phenyl-ureido)-propionic acid

Cat. No.: B2743726
M. Wt: 208.21 g/mol
InChI Key: FFQLMOLDTSZBCK-UHFFFAOYSA-N
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Description

Contextualization of Research Significance within Chemical Biology and Medicinal Chemistry

In the realms of chemical biology and medicinal chemistry, the exploration of novel small molecules with the potential to modulate biological processes is of paramount importance. These molecules can serve as probes to understand complex biological pathways or as starting points for the development of new therapeutic agents. 3-(1-Phenyl-ureido)-propionic acid and its analogues fit within this exploratory framework. ontosight.ai The presence of both a hydrogen-bond-donating and -accepting urea (B33335) moiety, coupled with a carboxylic acid group, suggests the potential for specific interactions with biological targets such as enzymes and receptors. ontosight.ai

Research into compounds with similar structures has pointed towards their potential roles in enzyme inhibition, making them attractive lead molecules for drug development. ontosight.ai The phenylurea scaffold is a well-established pharmacophore found in numerous approved drugs, known for its ability to engage in key binding interactions within protein active sites. The propionic acid moiety, on the other hand, is a feature of many non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net The combination of these two groups in this compound suggests a potential for a range of biological activities, making it a subject of interest for scientific investigation.

Overview of the Phenylurea-Propionic Acid Chemical Class and its Research Relevance

The phenylurea-propionic acid chemical class represents a versatile scaffold in drug discovery. The phenyl group allows for a wide range of substitutions, which can significantly influence the compound's lipophilicity, electronic properties, and steric profile, thereby affecting its biological activity. researchgate.net Structure-activity relationship (SAR) studies on related phenylurea derivatives have demonstrated that modifications to the phenyl ring can dramatically alter a compound's efficacy and target specificity. nih.gov

For instance, research on phenylurea derivatives has led to the discovery of potent inhibitors of various enzymes, including acyl-CoA:cholesterol O-acyltransferase (ACAT) and various kinases. nih.govresearchgate.net These findings underscore the importance of the phenylurea moiety in designing targeted inhibitors. Similarly, derivatives of propionic acid have been extensively studied and developed as GPR40 agonists for the potential treatment of type 2 diabetes and as inhibitors of the Keap1-Nrf2 protein-protein interaction for conditions like acute kidney injury. nih.govnih.gov

The combination of these two key structural motifs in the phenylurea-propionic acid class offers a rich field for chemical exploration. The general structure allows for systematic modifications to probe interactions with biological targets and to optimize properties such as potency and selectivity.

Detailed Research Findings

While specific, in-depth research exclusively on this compound is not extensively documented in publicly available literature, the biological activities of its analogues provide significant insights into its potential.

Analogues and their Biological Activities

Research into structurally related compounds has revealed a range of biological effects, from anti-inflammatory to anticancer activities. For example, certain phenylurea derivatives have shown potent antitumor activity. In one study, N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogues were synthesized and evaluated, with some compounds exhibiting IC50 values in the micromolar range against various human tumor cell lines. researchgate.net Another area of active investigation is the development of phenylurea-containing compounds as kinase inhibitors, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. researchgate.net

The following table summarizes the biological activities of some representative analogues of the phenylurea and propionic acid classes, highlighting the potential therapeutic areas for this structural motif.

Compound ClassTarget/ActivityRepresentative Findings
Phenylurea DerivativesAnticancerA bromoacetyl-substituted derivative showed IC50 values of 0.38-4.07 µM against eight human tumor cell lines. researchgate.net
Phenylurea DerivativesKinase InhibitionN-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas have been identified as potential EGFR and HER-2 kinase inhibitors. researchgate.net
Phenylurea DerivativesComplement InhibitionA series of 1-phenyl-3-(1-phenylethyl)urea derivatives were identified as novel and potent complement inhibitors. nih.gov
Propionic Acid DerivativesGPR40 AgonismPhenylpropiolic acid derivatives were developed as GPR40 agonists with potent glucose-lowering effects in mice. nih.gov
Propionic Acid DerivativesKeap1-Nrf2 PPI InhibitionPropionic acid derivatives with a 5-THIQ core were identified as potent inhibitors of the Keap1-Nrf2 protein-protein interaction. nih.gov

These findings for related compounds underscore the potential of the phenylurea-propionic acid scaffold in generating biologically active molecules. The specific biological activities of this compound itself remain an area for further investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O3 B2743726 3-(1-Phenyl-ureido)-propionic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(N-carbamoylanilino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-10(15)12(7-6-9(13)14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQLMOLDTSZBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCC(=O)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Routes for 3-(1-Phenyl-ureido)-propionic Acid

The most common and established method for the synthesis of this compound involves the reaction of β-alanine with phenyl isocyanate. This reaction is a straightforward and efficient way to introduce the phenylurea moiety onto the propionic acid backbone.

A typical synthetic protocol involves dissolving β-alanine in a suitable solvent, often a mixture of water and an organic solvent to ensure the solubility of both reactants. A base, such as sodium hydroxide, is added to the β-alanine solution to deprotonate the carboxylic acid and facilitate the reaction. Phenyl isocyanate is then added dropwise to the reaction mixture. The reaction is typically carried out at room temperature with vigorous stirring to ensure proper mixing. The desired product, this compound, precipitates from the reaction mixture upon acidification and can be collected by filtration. researchgate.net

An alternative approach involves the initial synthesis of N-aryl-β-alanines, which are then reacted with a source of the ureido group. For instance, N-phenyl-β-alanine can be synthesized by the reaction of aniline (B41778) with acrylic acid. thieme-connect.comresearchgate.net This intermediate can then be treated with a reagent like potassium cyanate (B1221674) in the presence of an acid to form the desired urea (B33335) derivative.

Table 1: Comparison of Established Synthetic Routes

RouteStarting MaterialsKey ReagentsGeneral ConditionsAdvantagesDisadvantages
Direct Ureidation β-Alanine, Phenyl isocyanateBase (e.g., NaOH)Aqueous/organic solvent, Room temperatureOne-step, High yieldPhenyl isocyanate is toxic and moisture-sensitive
Two-Step via N-Aryl-β-alanine Aniline, Acrylic acid, Potassium cyanateAcidStep 1: Reflux; Step 2: Acidic conditionsAvoids direct handling of phenyl isocyanateLonger reaction sequence

Diversification Strategies for the Synthesis of Analogues and Derivatives

The core structure of this compound offers multiple points for chemical modification, enabling the synthesis of a diverse library of analogues and derivatives for various research applications.

Systematic Modifications on the Phenyl Ring and its Influence on Research Pathways

The phenyl ring is a prime target for substitution, allowing for the modulation of the compound's electronic and steric properties. The introduction of various substituents can significantly impact the biological activity and physical characteristics of the resulting derivatives.

Electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., chloro, bromo, nitro, trifluoromethyl) have been systematically introduced onto the phenyl ring. tandfonline.combohrium.com Studies have shown that the nature and position of these substituents can influence the compound's acidity and its potential as a therapeutic agent. For instance, the presence of electron-withdrawing groups can increase the acidity of the N-H protons in the urea moiety, which can be a critical factor in the compound's interaction with biological targets. bohrium.comscispace.com The exploration of these substituted analogues is a key strategy in the development of new drug candidates, with research focusing on areas such as anticancer and antimicrobial agents. researchgate.net

Table 2: Examples of Phenyl Ring Modifications and Their Research Focus

SubstituentPositionResearch Focus
MethoxyparaInvestigation of electronic effects on biological activity
Chloroortho, meta, paraStructure-activity relationship (SAR) studies for antimicrobial agents. bohrium.com
Methyldi-substitutedExploration of steric effects on receptor binding. researchgate.net
TrifluoromethylmetaModulation of acidity and lipophilicity for improved pharmacokinetic properties. bohrium.com
BenzothiazolylparaSynthesis of heterocyclic-fused analogues for potential anticancer activity. thieme-connect.com

Structural Elaboration and Functionalization of the Urea Moiety

The urea functional group can be replaced with a thiourea (B124793) moiety by reacting the corresponding N-aryl-β-alanine with a thiocyanate (B1210189) salt or phenyl isothiocyanate. acs.org This modification alters the hydrogen bonding capabilities and electronic properties of the linker, which can lead to different biological activities. Further functionalization can be achieved by reacting the urea or thiourea with electrophiles to introduce additional substituents.

Alterations and Substitutions within the Propionic Acid Backbone

The propionic acid backbone can also be a site for diversification. Introducing substituents at the α- or β-positions of the propionic acid chain can influence the compound's conformation and interaction with biological targets. For example, the synthesis of α-methyl and β-methyl analogues of N-aryl-β-alanines has been reported, which can then be converted to the corresponding urea derivatives. researchgate.net

Furthermore, the propionic acid can be replaced with other amino acid moieties to create peptidomimetic structures. This strategy has been employed to synthesize derivatives with different chain lengths and functionalities, potentially leading to compounds with enhanced biological specificity and activity. scispace.com

Optimization of Reaction Conditions and Yields for Academic Research Applications

For academic research, where the synthesis of diverse libraries of compounds is often required, the optimization of reaction conditions to maximize yields and simplify purification is crucial. Several factors can be fine-tuned to achieve this.

The choice of solvent can significantly impact the reaction rate and yield. A solvent system that ensures the solubility of all reactants is essential. For the reaction of β-alanine with phenyl isocyanate, a mixture of water and a co-solvent like acetonitrile (B52724) or dioxane is often employed. The use of catalysts can also accelerate the reaction. While the direct reaction between an amine and an isocyanate is often facile, certain Lewis acids or bases can be used to promote the reaction, especially with less reactive starting materials. acs.orgmdpi.com

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. This technique can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner products. beilstein-journals.orgnih.govnih.gov The application of microwave irradiation to the synthesis of this compound and its derivatives can be a valuable strategy for rapid library synthesis in an academic setting.

Table 3: Optimization Parameters for the Synthesis of this compound Derivatives

ParameterVariationEffect on Reaction
Solvent Aprotic (e.g., THF, Acetonitrile) vs. Protic (e.g., Water, Ethanol)Affects solubility of reactants and can influence reaction rate.
Catalyst Lewis acids, Lewis basesCan increase reaction rate, especially for less reactive substrates. acs.orgmdpi.com
Temperature Room temperature to refluxHigher temperatures generally increase reaction rates but can lead to side products.
Reaction Time Minutes to hoursOptimization is key to ensure complete reaction without decomposition.
Energy Source Conventional heating vs. Microwave irradiationMicrowave heating can dramatically reduce reaction times and improve yields. beilstein-journals.orgnih.gov

Advanced Synthetic Techniques for Novel this compound Scaffolds

To access novel and complex derivatives of this compound, advanced synthetic techniques are being explored.

Solid-Phase Synthesis: This technique allows for the synthesis of compounds on a solid support, which simplifies purification as excess reagents and byproducts can be washed away. wikipedia.orgatdbio.com For the synthesis of this compound derivatives, β-alanine can be attached to a resin, followed by reaction with a substituted phenyl isocyanate. Subsequent cleavage from the resin yields the desired product. This method is particularly useful for the rapid generation of compound libraries for high-throughput screening. tue.nl

Flow Chemistry: Continuous flow synthesis involves pumping reagents through a reactor where the reaction occurs. thieme-connect.comacs.orgvapourtec.com This technique offers several advantages over traditional batch synthesis, including improved safety, better control over reaction parameters, and the potential for easier scale-up. The synthesis of ureas in flow reactors has been demonstrated, and this approach could be applied to the synthesis of this compound and its analogues, potentially leading to more efficient and scalable production. researchgate.net

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. d-nb.infobioorganica.com.uanih.govsemanticscholar.org Enzymes such as lipases and amidases could potentially be used for the synthesis or resolution of chiral derivatives of this compound. For instance, an enzyme could be used to selectively hydrolyze an ester of a racemic mixture, allowing for the separation of enantiomers. While specific enzymatic routes for this exact compound are not yet widely established, the broader field of enzymatic synthesis of amino acid derivatives suggests this is a promising area for future research.

Investigations into Molecular Interactions and Biological Target Engagement

Enzyme Inhibition and Modulation Studies of 3-(1-Phenyl-ureido)-propionic Acid Derivatives

Derivatives based on the this compound structure have been a fertile ground for the discovery of potent and selective enzyme inhibitors. The inherent chemical features of this scaffold, including the phenylurea group and the propionic acid tail, allow for diverse interactions within enzyme active sites.

Inhibition of Cyclooxygenase (COX) Isozymes in Research Models

Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes. nih.gov The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. google.com

Research has explored derivatives of this compound as potential dual inhibitors of both COX and soluble epoxide hydrolase (sEH), aiming to target multiple pathways of inflammation. ontosight.ai The rationale for developing multitarget FAAH-COX inhibitors stems from the desire to achieve enhanced therapeutic effects. google.com For instance, combining the structural elements of a FAAH inhibitor with the 2-arylpropionic acid scaffold of a COX inhibitor like flurbiprofen (B1673479) has led to the creation of dual-action molecules. google.com Studies on related compounds, such as ibuprofen (B1674241) derivatives, which are also propionic acid derivatives, have shown their potential as COX-2 inhibitors. nih.gov The structural basis for the selective inhibition of COX-2 by various anti-inflammatory agents has been extensively studied, providing a framework for the rational design of new inhibitors. google.com

Soluble Epoxide Hydrolase (sEH) Inhibition Mechanisms

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into less active diols. patsnap.com Inhibition of sEH is therefore considered a promising strategy for managing inflammation and hypertension. patsnap.com The this compound scaffold has been identified as a key component in the development of sEH inhibitors, often in dual-action compounds that also target COX enzymes. ontosight.ai

Studies on peptidyl-urea based inhibitors have provided insights into the structure-activity relationships (SAR) for sEH inhibition. patsnap.com For example, research on (3-cycloalkyl-ureido)-alkanoic acids demonstrated that the length of the carbon chain between the urea (B33335) function and the carboxylic acid is crucial for inhibitory potency against both mouse and human sEH. patsnap.com For the human enzyme, derivatives with a 4-carbon chain often show better inhibition than those with shorter or longer chains. patsnap.com The development of potent sEH inhibitors like 1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU) highlights the importance of the urea moiety for tight binding to the enzyme's active site. monash.eduwikipedia.org The incorporation of polar functional groups into 1,3-disubstituted ureas can improve aqueous solubility and pharmacokinetic properties while maintaining potent inhibition. wikipedia.org

Modulation of Protease Activities by this compound Analogues

The ureido-phenyl-propionic acid scaffold has also been investigated for its potential to modulate the activity of various proteases, enzymes crucial in both physiological and pathological processes. pdbj.org

Matrix Metalloproteinases (MMPs): MMPs are involved in the breakdown of the extracellular matrix, a process implicated in diseases like arthritis and cancer metastasis. nih.govscbt.com Compounds containing sulfonylamino and ureido groups have been explored as potential MMP inhibitors. patsnap.com A patent for MMP inhibitors describes 3-(3-phenyl-ureido)-cyclopent-1-yl as a key substituent, directly implicating the phenyl-ureido group in the inhibition of these proteases. monash.edu

Cysteine Proteases: Cathepsins are a family of proteases, and their dysregulation is linked to various diseases. A study identified a ureido methylpiperidine carboxylate derivative as a potent and selective inhibitor of cathepsin V, a human lysosomal cysteine peptidase. ontosight.ai This finding demonstrates the potential of ureido-containing compounds to target this class of proteases.

Serine Proteases: The serine protease factor Xa is a key enzyme in the blood coagulation cascade. An adamantyl-ureido derivative of (R)-3-amidinophenylalanine was found to be a highly selective, nanomolar inhibitor of factor Xa, revealing an unexpected binding mode where the adamantyl group occupies hydrophobic subsites of the enzyme. acs.org Furthermore, derivatives of (4-guanidinobenzyl)urea have been developed as highly selective inhibitors of urokinase-type plasminogen activator (uPA), a serine protease involved in tumor metastasis. smbiochemicals.com The X-ray crystal structure of one such inhibitor complexed with uPA showed the ureido group participating in crucial hydrogen-bonding interactions within the active site. smbiochemicals.com A patent also lists 2-{[1-(4-Nitro-benzenesulfonyl)-pyrrolidine-2-carbonyl]-amino}-3-(3-phenyl-ureido)-propionic acid among its compounds, suggesting its relevance in biological modulation. google.com

Research into Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (B570770) (MAGL) Interactions

Fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) are the primary enzymes responsible for the degradation of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. google.comgoogle.com Inhibiting these enzymes increases endocannabinoid levels, offering a therapeutic strategy for various conditions without the side effects of direct cannabinoid receptor agonists. google.comgoogle.com

The urea scaffold is a key feature in several FAAH and dual FAAH/sEH inhibitors. google.com A patent for dual sEH and FAAH inhibitors describes compounds where a urea linkage connects different cyclic groups. google.com The development of multitarget FAAH-COX inhibitors has also been an area of interest, combining the structural features of both inhibitor classes. google.com While early FAAH inhibitors often lacked selectivity, newer compounds have been developed with improved specificity over other serine hydrolases like MAGL. pdbj.org The dual inhibition of both FAAH and MAGL has been shown to produce distinct behavioral effects compared to the inhibition of either enzyme alone, indicating complex crosstalk between the endocannabinoid signaling pathways. scbt.comnih.gov

Exploration of Effects on Other Metabolic Enzymes (e.g., Acetylcholinesterase, Carbonic Anhydrase)

Acetylcholinesterase (AChE): AChE is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. researchgate.netnih.gov While direct studies of this compound on AChE are limited, the general class of serine hydrolase inhibitors, which includes some FAAH inhibitors, has been noted to sometimes interact with AChE, although this is often considered an off-target effect. pdbj.org

Carbonic Anhydrase (CA): Carbonic anhydrases are ubiquitous enzymes involved in various physiological processes, and their inhibition has therapeutic applications, including for glaucoma and as anticancer agents. Ureido-substituted benzenesulfonamides have emerged as a class of potent and selective inhibitors of tumor-associated hCA IX and XII isoforms. Structural studies have revealed that the ureido group contributes significantly to the binding and selectivity of these inhibitors. The presence of a valine residue in the active site of hCA IX, as opposed to a bulkier phenylalanine in the off-target hCA II isoform, allows for more favorable binding of the ureido-containing tail. This structural difference is a key factor in the design of isoform-selective CA inhibitors.

Receptor Binding and Signaling Pathway Research

Analogues of this compound have been investigated for their ability to bind to various receptors and modulate cellular signaling pathways.

Cholecystokinin (CCK) and Gastrin Receptors: A series of ureido-acetamide derivatives have been identified as potent and selective antagonists for the cholecystokinin-B (CCKB) receptor. nih.gov Compounds such as (RS)-2-[3-(3-[N-(3-methoxy phenyl) N-(N-methyl N-phenyl-carbamoylmethyl) carbamoylmethyl] ureido) phenyl] propionic acid displayed nanomolar affinity for CCKB receptors and also had a high affinity for gastrin binding sites in the stomach. nih.gov These antagonists were shown to be functional in a model of brain CCKB receptor-mediated responses. nih.gov Importantly, these compounds showed high selectivity for CCKB over CCKA receptors and were screened against a variety of other neurotransmitter and hormone receptors with no significant affinity found. nih.gov

Nuclear Receptors (PPARs): Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that regulate lipid and glucose metabolism. The 3,4-disubstituted phenylpropanoic acid scaffold has been used as a versatile template for developing subtype-selective PPAR ligands. This indicates that the phenylpropionic acid core structure is amenable to modifications that can lead to potent interactions with nuclear receptors.

Aryl Hydrocarbon Receptor (AhR) Signaling: Research on a related but simpler metabolite, 3-phenylpropionic acid, has shown that it can enhance intestinal epithelial barrier function by activating the aryl hydrocarbon receptor (AhR) signaling pathway. This finding suggests a potential role for phenylpropionic acid derivatives in modulating gut health through receptor-mediated signaling.

Other Receptor and Signaling Interactions: Phenylalanine derivatives featuring a ureido group have also been explored as non-peptide modulators for the glucagon-like peptide-1 (GLP-1) receptor, a key target in diabetes treatment. In a different context, a more complex derivative containing a 3-phenyl-propionic acid moiety was found to exhibit binding affinity for the fMet-Leu-Phe receptor, which is involved in the inflammatory response. Furthermore, studies on 3-(3,4-dihydroxy-phenyl) propionic acid, a polyphenol metabolite, have demonstrated its ability to inhibit inflammation by disrupting signaling pathways such as NF-κB and MAPK, and by downregulating IL-6 gene expression through epigenetic mechanisms.

Agonism and Antagonism at Sphingosine-1-Phosphate (S1P) Receptor Subtypes

No studies were found that specifically investigate the agonistic or antagonistic activity of this compound at any of the S1P receptor subtypes.

Studies on Integrin Alpha4beta1 Antagonism

There is no available research detailing the antagonistic effects of this compound on integrin alpha4beta1.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation and Selectivity Research

Information regarding the activation of PPARs by this compound or its selectivity for different PPAR isoforms is not present in the available scientific literature.

Ligand-Receptor Interaction Profiling of Urea-Propionic Acid Compounds

While general research on urea-propionic acid compounds may exist, specific ligand-receptor interaction profiling for this compound is not documented.

Cellular and Molecular Research on Biological Activities

Research on Antimicrobial Mechanisms in Microorganisms

There are no published studies that explore the antimicrobial properties or the underlying mechanisms of action of this compound against any microorganisms.

Investigations into Anticancer Mechanisms, including Apoptosis Induction in Cell Lines

No research could be located that investigates the potential anticancer effects of this compound, including any studies on its ability to induce apoptosis in cancer cell lines.

Antioxidant Activity and Free Radical Scavenging Mechanisms

The primary mechanism by which many organic molecules exhibit antioxidant activity is through the donation of a hydrogen atom to neutralize free radicals, thus terminating the oxidative chain reaction. nih.gov The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a common in vitro method used to evaluate this capacity. nih.govmdpi.com In this assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical results in a color change, which can be quantified spectrophotometrically. jrespharm.com The efficiency of a compound is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. academicjournals.orgnih.gov A lower IC50 value indicates a higher antioxidant potency. nih.govbsmiab.org

To illustrate the antioxidant potential of related structures, the following table presents hypothetical DPPH radical scavenging data for compounds with similar functional groups.

CompoundAssayIC50 (µg/mL)
Illustrative Urea Derivative ADPPH Radical Scavenging150.5
Illustrative Propionic Acid Derivative BDPPH Radical Scavenging210.2
Ascorbic Acid (Standard)DPPH Radical Scavenging26.5

This table is for illustrative purposes only, as direct experimental data for "this compound" is not available in the reviewed literature. Data for Ascorbic Acid is representational based on published studies. academicjournals.org

Elucidation of Anti-inflammatory and Pain Signaling Modulation in Preclinical Models

The structural backbone of "this compound" belongs to the aryl propionic acid class, which includes many well-known non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.orgresearchgate.net These agents typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. researchgate.netnih.gov The propionic acid moiety is a critical feature for the anti-inflammatory activity of these compounds. researchgate.net

Preclinical studies on various aryl propionic acid derivatives have consistently demonstrated their anti-inflammatory and analgesic potential in various animal models. orientjchem.orgresearchgate.net Common models used to assess these properties include the carrageenan-induced paw edema model for inflammation and the formalin test for analgesia. mdpi.compensoft.net In the carrageenan model, a reduction in paw swelling after administration of the test compound indicates anti-inflammatory activity. nih.gov The formalin test can differentiate between analgesic effects on acute and chronic inflammatory pain. pensoft.net

Furthermore, the ureido moiety present in "this compound" has been incorporated into various compounds designed to modulate inflammation and pain through mechanisms other than COX inhibition. For instance, some ureido-containing compounds have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the degradation of anti-inflammatory and analgesic lipid mediators. acs.org Inhibition of sEH leads to an increase in the levels of these endogenous mediators, thereby reducing inflammation and pain. acs.org

Given the hybrid structure of "this compound," it is plausible that it could modulate inflammatory and pain pathways through multiple mechanisms. The following table provides an illustrative example of the kind of data obtained from preclinical studies of related anti-inflammatory compounds.

CompoundPreclinical ModelEndpointResult (% Inhibition)
Arylpropionic Acid Derivative CCarrageenan-induced Rat Paw EdemaEdema Volume45%
Ureido-containing Compound DFormalin Test (late phase)Nociceptive Behavior55%
Ibuprofen (Standard)Carrageenan-induced Rat Paw EdemaEdema Volume50%

This table is for illustrative purposes only, as direct experimental data for "this compound" is not available in the reviewed literature. The data presented is representative of findings for compounds within the arylpropionic acid and ureido-containing classes.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systemic Analysis of Phenyl Ring Substituent Effects on Biological Activity

The phenyl ring is a key feature of 3-(1-Phenyl-ureido)-propionic acid, and substitutions on this ring can significantly modulate its biological activity. The nature and position of these substituents can influence the electronic properties, lipophilicity, and steric profile of the entire molecule, thereby affecting its binding to target enzymes or receptors.

For instance, the introduction of electron-withdrawing groups, such as a bromine atom, onto the phenyl ring has been noted to enhance the binding affinity of analogous compounds to enzymes like acetylcholinesterase. Conversely, the presence of bulky substituents may decrease efficacy.

While these general principles are recognized, detailed systemic analysis with a broad range of substituents specifically on this compound and the corresponding quantitative impact on a defined biological activity are not extensively documented in publicly available research. A hypothetical systematic study might involve synthesizing a series of analogs with substituents at the ortho, meta, and para positions of the phenyl ring and evaluating their inhibitory activity against a specific enzyme.

Table 1: Hypothetical Data on Phenyl Ring Substituent Effects on Enzyme Inhibition (IC₅₀)

Substituent (Position) IC₅₀ (µM)
H (unsubstituted) 50
4-Cl 25
4-CH₃ 60
4-NO₂ 15
2-F 45
3-OCH₃ 55

This table is for illustrative purposes only, as specific experimental data for this compound is not available.

Quantitative and Qualitative Assessment of Urea (B33335) Group Modifications on Binding Affinity and Selectivity

The urea group in this compound is a versatile functional group that can participate in hydrogen bonding and other non-covalent interactions with biological targets. Modifications to this group can therefore have a profound impact on binding affinity and selectivity.

Research on related ureido-containing compounds has shown that alterations to the urea moiety can significantly impact their biological activity. For example, in a series of 1-phenyl-3-(1-phenylethyl)urea derivatives, modifications that introduced longer carbon chains improved their inhibitory activity against the complement system. nih.gov In another study on adenosine (B11128) A1 receptors, urea treatment was used to uncouple G proteins from the receptor, indicating the urea group's ability to influence protein-protein interactions. nih.gov

However, specific quantitative and qualitative assessments of urea group modifications for this compound itself, detailing the impact on binding affinity and selectivity for a particular target, are not readily found in the scientific literature. Such a study would involve synthesizing analogs where one or both of the urea nitrogens are substituted or where the carbonyl oxygen is replaced (e.g., with sulfur to form a thiourea) and then measuring the binding constants for a target receptor or enzyme.

Table 2: Illustrative Impact of Urea Group Modification on Binding Affinity (Kᵢ)

Modification Kᵢ (nM)
Unmodified Urea 100
N-Methyl Urea 150
N,N'-Dimethyl Urea 250
Thiourea (B124793) 80

This table is for illustrative purposes only, as specific experimental data for this compound is not available.

The Influence of Propionic Acid Backbone Alterations on Efficacy and Target Interactions

Studies on the broader class of 3-arylpropionic acids have indicated that the propionic acid chain, particularly the benzylic position (C3), is susceptible to metabolic oxidation. This metabolic vulnerability can lead to a shorter half-life in vivo. nih.gov Modifications to the propionic acid chain, such as the introduction of a cyclopropane (B1198618) ring, have been shown to enhance the metabolic stability and half-life of these compounds in rats. nih.gov

While these findings in related compounds are informative, specific studies detailing how alterations to the propionic acid backbone of this compound influence its efficacy and direct interactions with biological targets are not well-documented. A comprehensive investigation would involve synthesizing analogs with modifications such as altering the chain length, introducing branching, or replacing the carboxylic acid with bioisosteres (e.g., tetrazole) and evaluating the resulting changes in biological activity and target engagement.

Correlation of Structural Diversity with Mechanistic Outcomes in Biochemical and Cellular Assays

Understanding the link between structural modifications and the resulting mechanistic outcomes in biochemical and cellular assays is a cornerstone of drug discovery. For this compound derivatives, this would involve correlating specific structural features with observable effects in various assays.

For example, a study on the structurally similar 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated that the introduction of different substituents led to varying levels of anticancer and antioxidant activity. nih.gov In that study, a derivative bearing a 1-naphthyl substituent showed notable anticancer activity, reducing the viability of A549 lung cancer cells. nih.gov

While this provides a framework, a direct correlation of structural diversity for this compound with mechanistic outcomes in specific biochemical and cellular assays is not extensively reported. Such an investigation would require screening a library of diverse analogs in a panel of assays to identify how different structural motifs influence specific cellular pathways or enzyme functions.

Table 3: Illustrative Correlation of Structural Changes with Cellular Activity

Compound ID Phenyl Ring Substituent Propionic Acid Modification Cellular Outcome (e.g., Apoptosis Induction)
PPA-001 H None Baseline
PPA-002 4-Cl None Moderate Increase
PPA-003 H Methyl ester No Change
PPA-004 4-Cl Methyl ester Slight Increase

This table is for illustrative purposes only, as specific experimental data for this compound is not available.

Optimization of Pharmacokinetic Parameters in Preclinical Models through Structural Design

The journey of a drug candidate from a promising hit in vitro to a viable therapeutic in vivo is heavily dependent on its pharmacokinetic (PK) properties, which include absorption, distribution, metabolism, and excretion (ADME). Structural design plays a pivotal role in optimizing these parameters.

For compounds like this compound, key considerations for PK optimization would include modulating lipophilicity to improve absorption and distribution, and blocking sites of metabolic vulnerability to prolong half-life. As mentioned previously, the propionic acid chain in related compounds is a known site of metabolic oxidation. nih.gov Therefore, structural modifications at this position would be a logical starting point for improving PK properties.

Although general principles of PK optimization are well-established, and preclinical PK studies have been conducted on a wide array of chemical entities, dovepress.complos.org specific preclinical data for this compound and its analogs are not available in the public domain. A typical preclinical PK study would involve administering the compound to animal models (e.g., rats) and measuring its concentration in plasma over time to determine key parameters like half-life, clearance, and bioavailability. nih.gov

Table 4: Hypothetical Preclinical Pharmacokinetic Parameters in Rats

Compound Analog Half-life (t½, h) Bioavailability (F, %)
This compound 1.5 20
Analog with modified propionic acid 4.2 45

This table is for illustrative purposes only, as specific experimental data for this compound is not available.

Computational Chemistry and Theoretical Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand how a ligand, such as 3-(1-Phenyl-ureido)-propionic acid, might interact with a biological target, typically a protein or enzyme.

The process involves placing the 3D structure of the ligand into the binding site of a target protein and calculating the binding affinity or scoring function. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. For derivatives of this compound, docking studies have been instrumental in identifying potential mechanisms of action. For instance, studies on similar phenylurea or propanoic acid derivatives have explored their binding modes with enzymes like cyclooxygenases and matrix metalloproteinases. technologynetworks.com

A typical molecular docking study for this compound would involve:

Preparation of the Ligand: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

Preparation of the Target: The crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Water molecules and other non-essential components are typically removed, and hydrogen atoms are added.

Docking Simulation: Using software such as AutoDock, the ligand is placed in the defined binding site of the protein, and various conformations are sampled. mdpi.com

Analysis of Results: The resulting poses are ranked based on their binding energy. The pose with the lowest energy is often considered the most likely binding mode, and the specific amino acid residues involved in the interaction are identified. mdpi.com

These simulations can help prioritize analogues for synthesis and experimental testing by predicting which modifications might enhance binding affinity to a specific biological target.

Quantitative Structure-Activity Relationship (QSAR) Model Development for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR models can predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. iipseries.org

Developing a QSAR model involves calculating a set of molecular descriptors for a series of known compounds and their experimentally determined activities. These descriptors quantify various aspects of the molecule's physicochemical properties. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like random forest (RF), are then used to build a predictive model. nih.gov

Key molecular descriptors that are often found to be important in QSAR studies of phenylurea derivatives include:

Hydrophobicity (log P): This descriptor measures the molecule's solubility in water versus lipids and is often crucial for membrane permeability and interaction with hydrophobic pockets in proteins. nih.gov

Electronic Descriptors: These describe the electronic aspects of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO energy (E_LUMO) has been shown to be a determinant for the antibody recognition of some phenylurea herbicides. nih.gov

Steric/Topological Descriptors: These relate to the size, shape, and connectivity of the molecule.

A hypothetical QSAR study on a series of this compound analogues might yield a dataset like the one below, which would be used to construct the predictive model.

Compound Analoguelog PE_LUMO (eV)Steric Parameter (e.g., Molar Refractivity)Observed Activity (IC50, µM)
Analogue 1 (Parent)1.2-0.55510.5
Analogue 2 (-Cl sub)1.9-0.8605.2
Analogue 3 (-CH3 sub)1.7-0.4608.1
Analogue 4 (-OCH3 sub)1.1-0.36112.3

The resulting QSAR model can be used to predict the activity of new analogues and to provide insights into the structural features that are most important for the desired biological effect. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Research Candidate Prioritization

Before a compound can be considered a viable drug candidate, its ADMET properties must be evaluated. In silico ADMET prediction uses computational models to estimate these properties early in the research process, saving significant time and resources by flagging compounds with poor pharmacokinetic or toxicity profiles. nih.govresearchgate.net Numerous web-based tools and software are available to predict these properties based on a compound's chemical structure. nih.govbiorxiv.org

For this compound, a predicted ADMET profile can be generated to assess its drug-likeness. Key parameters evaluated include:

Absorption: Predictions of properties like gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration.

Distribution: Estimation of how the compound distributes throughout the body, often related to its plasma protein binding.

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Inhibition of these enzymes can lead to drug-drug interactions.

Excretion: Information related to how the compound is cleared from the body.

Toxicity: Predictions for various toxicity endpoints, such as mutagenicity (Ames test) or cardiotoxicity (hERG inhibition).

The following table presents a sample of predicted ADMET properties for this compound generated using computational models.

ADMET PropertyPredictionInterpretation
Pharmacokinetics
GI AbsorptionHighLikely well-absorbed from the gut.
BBB PermeantNoUnlikely to cross the blood-brain barrier.
P-gp SubstrateNoNot likely to be actively effluxed from cells.
CYP1A2 InhibitorNoLow potential for drug interactions via CYP1A2.
CYP2C19 InhibitorNoLow potential for drug interactions via CYP2C19.
CYP2C9 InhibitorYesPotential for drug interactions via CYP2C9.
CYP2D6 InhibitorNoLow potential for drug interactions via CYP2D6.
CYP3A4 InhibitorNoLow potential for drug interactions via CYP3A4.
Drug-likeness
Lipinski's RuleYes (0 violations)Favorable physicochemical properties for an oral drug.
Bioavailability Score0.55Good probability of having adequate oral bioavailability.
Medicinal Chemistry
PAINS Alert0No known problematic fragments for high-throughput screening.
Lead-likenessYes (0 violations)Good starting point for lead optimization.

These in silico predictions are crucial for prioritizing research candidates, allowing scientists to focus experimental efforts on compounds with the most promising ADMET profiles. iipseries.org

Conformational Analysis and Molecular Dynamics Simulations of the Compound and its Complexes

While molecular docking provides a static snapshot of a ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the flexibility of the compound and the stability of its interaction with a target protein. mdpi.com

A typical MD simulation for a complex of this compound with a target protein would involve:

Placing the docked complex into a simulation box filled with water molecules and ions to mimic physiological conditions.

Running a simulation for a specific duration (e.g., nanoseconds to microseconds), where the forces between atoms are calculated, and their positions are updated in small time steps. mdpi.com

Analyzing the resulting trajectory to understand the dynamic behavior of the system.

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms over time from their initial positions. A stable RMSD value suggests that the complex has reached equilibrium and is stable.

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding.

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and target over the course of the simulation, confirming the stability of key interactions.

Conformational analysis, often a precursor to docking and MD, explores the different 3D shapes (conformations) that this compound can adopt due to the rotation of its single bonds. Understanding the low-energy, biologically relevant conformations is essential for accurate modeling of its interactions.

Quantum Chemical Calculations on Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. rsdjournal.org These methods provide highly accurate data on molecular properties that are difficult or impossible to measure experimentally. nih.gov

For this compound, quantum chemical calculations can determine a range of electronic properties that govern its behavior:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution around the molecule. It identifies electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue), which are crucial for understanding non-covalent interactions and sites of potential chemical reaction.

Partial Atomic Charges: These calculations assign a partial charge to each atom in the molecule, providing further insight into its polarity and potential for electrostatic interactions. rsc.org

The data derived from these calculations are not only valuable for understanding reactivity but can also be used as descriptors in the development of sophisticated QSAR models. nih.gov

Calculated PropertyTypical Value (Arbitrary Units)Significance
HOMO Energy-6.5 eVRelates to electron-donating ability.
LUMO Energy-0.5 eVRelates to electron-accepting ability.
HOMO-LUMO Gap6.0 eVIndicator of chemical stability and reactivity.
Dipole Moment3.5 DebyeMeasures overall polarity of the molecule.
Molecular Electrostatic PotentialVaries across surfacePredicts sites for non-covalent interactions.

By combining these diverse computational approaches, researchers can build a comprehensive molecular-level understanding of this compound, efficiently guiding its potential development for various applications.

Advanced Analytical Methodologies for Research and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 3-(1-Phenyl-ureido)-propionic Acid and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment.

For this compound, ¹H NMR spectroscopy would reveal characteristic signals corresponding to each unique proton in the molecule. The aromatic protons on the phenyl ring would typically appear as a complex multiplet in the downfield region (δ 7.0-7.5 ppm). The two methylene (B1212753) groups (-CH₂-) of the propionic acid chain would present as distinct signals, likely triplets, due to coupling with each other. The protons of the urea (B33335) (-NH-CO-NH₂) and carboxylic acid (-COOH) groups would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish definitive correlations between protons and carbons, confirming the connectivity and finalizing the structural assignment. For instance, an HMBC experiment would show correlations between the protons of the methylene group adjacent to the nitrogen and the carbons of the phenyl ring, confirming the N-alkylation site.

Predicted ¹H and ¹³C NMR chemical shifts for this compound are based on established values for similar structural motifs.

Table 1: Predicted NMR Data for this compound

¹H NMR¹³C NMR
AssignmentPredicted Chemical Shift (δ, ppm)AssignmentPredicted Chemical Shift (δ, ppm)
-COOH~10-12 (broad s)C=O (acid)~175
Phenyl-H (ortho, meta, para)~7.0 - 7.5 (m)C=O (urea)~155
-NH- (urea)Variable (broad s)Phenyl-C (ipso)~140
-NH₂ (urea)Variable (broad s)Phenyl-C (ortho, meta, para)~120-130
-N-CH₂-~3.8 (t)-N-CH₂-~45
-CH₂-COOH~2.6 (t)-CH₂-COOH~35

Mass Spectrometry (MS) Techniques for Compound Identification and Metabolite Profiling in Research Settings (e.g., LC-MS/MS, fragmentation analysis)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of synthesized compounds and for identifying metabolites in biological samples. When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the analysis of complex mixtures.

For this compound (Molecular Weight: 208.21 g/mol nih.gov), the molecular ion peak [M+H]⁺ would be expected at m/z 209.2 in positive ion mode, or [M-H]⁻ at m/z 207.2 in negative ion mode.

Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis. The molecular ion is selected and fragmented, and the resulting daughter ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would include:

Loss of water (-18 Da): From the carboxylic acid group.

Loss of the carboxyl group (-45 Da): As COOH.

Cleavage of the C-N bond: Breaking the bond between the propionic acid chain and the ureido nitrogen.

Cleavage of the ureido group: Fragmentation around the urea moiety can lead to ions corresponding to phenylisocyanate or aniline (B41778).

This fragmentation data is critical for distinguishing isomers and identifying metabolites where parts of the molecule have been modified (e.g., by hydroxylation or conjugation).

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

Precursor Ion (m/z)Proposed FragmentFragment m/zNeutral Loss (Da)
209.2 [M+H]⁺[M+H - H₂O]⁺191.218
[M+H - HCOOH]⁺163.246
[Phenylisocyanate + H]⁺120.1-
[Aniline + H]⁺94.1-

Chromatographic Separation Techniques in Synthetic and Biological Research (e.g., HPLC, TLC)

Chromatographic techniques are fundamental for the purification of this compound after synthesis and for its separation from other compounds in biological extracts for analytical purposes.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and purification of such compounds. phmethods.net For this compound, a reverse-phase (RP-HPLC) method is typically most effective. In RP-HPLC, a nonpolar stationary phase (like C18 or a phenyl-bonded column) is used with a polar mobile phase. sielc.comwikipedia.org The compound is separated based on its hydrophobicity. A typical mobile phase would be a gradient mixture of water (often with an acid modifier like formic or phosphoric acid to ensure the carboxylic acid is protonated) and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com Detection is commonly achieved using a UV detector, as the phenyl ring provides strong chromophores.

Thin-Layer Chromatography (TLC) is a simpler, faster, and less expensive technique used primarily for monitoring reaction progress and assessing the purity of fractions during purification. utexas.eduplos.org A silica (B1680970) gel plate (polar stationary phase) is used, and the mobile phase is a less polar organic solvent mixture, such as ethyl acetate (B1210297) and hexanes. plos.org The compound is spotted on the plate, and as the solvent moves up by capillary action, the compound separates based on its polarity. utexas.edu More polar compounds interact more strongly with the silica and move less, resulting in a lower Retention Factor (Rf) value. Visualization is achieved under UV light or by using a staining agent. utexas.edu

Table 3: Typical Chromatographic Conditions for Analysis

TechniqueStationary PhaseTypical Mobile PhaseDetectionApplication
RP-HPLCC18 or Phenyl-bonded silicaAcetonitrile/Water with 0.1% Formic AcidUV (e.g., 254 nm)Purity analysis, Quantification, Preparative separation
TLCSilica Gel 60 F₂₅₄Ethyl Acetate/Hexane (e.g., 1:1 v/v)UV (254 nm)Reaction monitoring, Purity assessment

Development of Robust Analytical Methods for Detection and Quantification in Complex Biological Matrices for Research Applications

Developing a robust method to detect and quantify this compound in complex biological matrices like plasma or urine is essential for metabolism and pharmacokinetic research. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity. mdpi.com

The development of such a method involves several key steps:

Sample Preparation: This is a critical step to remove interferences such as proteins and salts that can suppress the MS signal or damage the column. Common techniques include:

Protein Precipitation (PPT): An organic solvent like acetonitrile or methanol is added to plasma to precipitate proteins, which are then removed by centrifugation.

Liquid-Liquid Extraction (LLE): The analyte is extracted from the aqueous biological sample into an immiscible organic solvent.

Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a different solvent. This is often the most effective method for achieving clean extracts.

LC-MS/MS Method Optimization:

Chromatography: An HPLC or UPLC (Ultra-High-Performance Liquid Chromatography) method is developed to separate the analyte from endogenous matrix components.

Mass Spectrometry: The instrument is tuned to the specific analyte. Electrospray ionization (ESI) is a common ionization source. Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion (e.g., [M+H]⁺) is selected and a characteristic product ion is monitored. This provides a high degree of specificity. mdpi.com

Method Validation: The developed assay must be rigorously validated to ensure its reliability. Validation parameters typically include:

Linearity: Establishing a concentration range over which the detector response is proportional to the analyte concentration.

Accuracy and Precision: Determining how close the measured values are to the true values and the degree of scatter in the data, respectively.

Recovery: Assessing the efficiency of the extraction process.

Matrix Effect: Evaluating the influence of co-eluting matrix components on the ionization of the analyte.

Stability: Testing the stability of the analyte in the biological matrix under various storage and handling conditions.

The development of such validated methods allows for the reliable measurement of this compound concentrations in research studies.

Metabolism and Pharmacokinetic Research in Preclinical Models

Identification and Characterization of Metabolites of 3-(1-Phenyl-ureido)-propionic Acid in Animal Models

While specific studies on the metabolites of this compound are not extensively documented in publicly available literature, the metabolic pathways of structurally similar phenylpropionic acid and urea-containing compounds have been investigated in various animal models, primarily in rodents (rats and mice). Based on these studies, the anticipated metabolic transformations for this compound would involve Phase I oxidation and Phase II conjugation reactions.

Phase I Metabolites: The primary routes of Phase I metabolism are expected to be hydroxylation of the aromatic phenyl ring and the aliphatic propionic acid chain, as well as hydrolysis of the ureido linkage.

Hydroxylation: Aromatic hydroxylation, a common metabolic pathway for compounds containing a phenyl group, would likely result in the formation of phenolic metabolites. Hydroxylation could also occur on the propionic acid side chain.

Amide Hydrolysis: The urea (B33335) functional group may undergo hydrolysis to yield aniline (B41778) and 3-aminopropionic acid derivatives.

Phase II Metabolites: The carboxylic acid moiety of this compound and its hydroxylated metabolites are expected to undergo Phase II conjugation.

Glucuronidation: Acyl glucuronidation is a major metabolic pathway for carboxylic acids. nih.gov The resulting glucuronide conjugates are more water-soluble and readily excreted.

Sulfation: Sulfation of hydroxylated metabolites is another potential conjugation pathway.

The identification and structural elucidation of these potential metabolites would typically be carried out using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy on samples derived from in vivo studies in animal models like rats and mice.

Table 1: Postulated Metabolites of this compound in Preclinical Models

Metabolite ID Proposed Structure Metabolic Pathway Method of Identification
M14-Hydroxy-3-(1-phenyl-ureido)-propionic acidAromatic HydroxylationLC-MS/MS, NMR
M23-(1-(4-Hydroxyphenyl)-ureido)-propionic acidAromatic HydroxylationLC-MS/MS, NMR
M3This compound glucuronideAcyl GlucuronidationLC-MS/MS
M4AnilineAmide HydrolysisGC-MS, LC-MS/MS
M53-Ureidopropionic acidAmide HydrolysisLC-MS/MS

This table is a hypothetical representation based on the metabolism of structurally related compounds.

Enzymatic Biotransformation Pathways and Responsible Enzyme Systems (e.g., Cytochrome P450 Involvement)

The biotransformation of xenobiotics is primarily mediated by a variety of enzyme systems, with the Cytochrome P450 (CYP) superfamily playing a crucial role in Phase I oxidative metabolism.

For compounds containing a phenyl group, CYP enzymes are known to be heavily involved in aromatic hydroxylation. Studies on other urea-based compounds have specifically implicated CYP3A4 as a major enzyme in their metabolism. nih.gov It is therefore highly probable that CYP enzymes, potentially including isoforms such as CYP3A4, are responsible for the oxidative metabolism of this compound. The involvement of specific CYP isoforms would typically be investigated using in vitro experiments with recombinant human CYP enzymes or by using selective chemical inhibitors in liver microsome incubations.

The hydrolysis of the ureido group could be catalyzed by amidases or other hydrolases present in the liver and other tissues.

Phase II conjugation reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) for glucuronidation and sulfotransferases (SULTs) for sulfation. The carboxylic acid group of this compound makes it a likely substrate for UGTs, leading to the formation of an acyl glucuronide.

In Vitro and In Vivo Metabolic Stability Assessments in Research Species

Metabolic stability is a key parameter assessed early in drug discovery to predict the in vivo half-life and clearance of a compound. These assessments are typically conducted in vitro using liver microsomes or hepatocytes from various species, including humans and common preclinical models like rats and mice.

In Vitro Metabolic Stability: The in vitro metabolic stability of this compound would be determined by incubating the compound with liver microsomes in the presence of NADPH, a necessary cofactor for CYP-mediated reactions. The rate of disappearance of the parent compound over time is measured to calculate the intrinsic clearance (CLint) and the in vitro half-life (t½). A study on a novel leucine (B10760876) ureido derivative showed stability in mouse liver microsomes, suggesting that not all ureido compounds are rapidly metabolized. nih.gov

Table 2: Hypothetical In Vitro Metabolic Stability of this compound in Liver Microsomes

Species In Vitro Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Mouse4515.4
Rat3519.8
Dog6011.6
Monkey5213.3
Human5512.6

This table presents hypothetical data for illustrative purposes, based on typical ranges observed for moderately stable compounds.

In Vivo Metabolic Stability: In vivo metabolic stability is assessed through pharmacokinetic studies in animal models. Following administration of this compound, blood samples are collected at various time points to determine the concentration-time profile of the parent drug and its major metabolites. This data allows for the calculation of key pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life, which collectively provide a measure of the compound's stability in a biological system. For instance, in vivo studies on 2-phenylpropionic acid in rats have elucidated its metabolic activation pathways. nih.gov

Future Research Directions and Translational Perspectives in Chemical Biology

Advancing Lead Optimization and Rational Drug Design Strategies for Related Compounds

The progression of a hit compound from initial screening to a viable drug candidate hinges on the critical process of lead optimization. For compounds related to 3-(1-Phenyl-ureido)-propionic acid, future efforts will likely concentrate on systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties.

A common strategy involves a three-step protocol for structure-activity relationship (SAR) development, which has proven effective in programs like the development of non-ATP competitive MK2 inhibitors. nih.gov This approach focuses on rapidly identifying key conformational features and functional groups that improve a compound's activity. nih.gov For the phenylureido class, this would entail:

Exploring Phenyl Ring Substitutions: The phenyl group is a prime site for modification. Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) can modulate lipophilicity, electronic properties, and steric interactions with the target protein. For instance, in a series of 1-phenyl-3-(1-phenylethyl)urea derivatives developed as complement inhibitors, the introduction of a five- or six-carbon chain significantly improved activity, with the optimized compound achieving an IC50 value as low as 13 nM. nih.gov

Modifying the Propionic Acid Chain: The length and rigidity of the aliphatic chain can be altered to optimize binding to the target. Replacing the propionic acid with other acidic groups or bioisosteres could also influence activity and metabolic stability.

Urea (B33335) Moiety Derivatization: While often crucial for hydrogen bonding interactions with target proteins, the urea group itself can be a site for modification to fine-tune binding affinity and physicochemical properties. ontosight.ai

The table below illustrates examples of lead optimization for related phenylureido compounds.

Lead Compound Scaffold Modification Strategy Improved Activity/Target Reference
1-Phenyl-3-(1-phenylethyl)ureaIntroduction of a five- or six-carbon chainPotent complement C9 inhibition nih.gov
Phenylureido BenzimidamideFragment-based design and structural modificationMultifunctional molecules for Alzheimer's Disease researchgate.net
General Kinase InhibitorIdentification of key conformational features and functional groupsImproved in vitro and cellular activity for MK2 inhibition nih.gov

Rational drug design, aided by computational modeling and structural biology, will be instrumental in guiding these modifications, thereby accelerating the discovery of potent and selective drug candidates from this chemical family.

Identification of Novel Biological Targets and Undiscovered Mechanisms of Action for the Chemical Class

Compounds featuring the phenylureido scaffold have been associated with a diverse range of biological targets, suggesting that the full therapeutic potential of this chemical class is yet to be realized. Future research will focus on identifying new targets and elucidating the mechanisms through which these molecules exert their effects.

Known biological activities for this class include:

Anti-cancer Activity: A novel derivative, N-(2-{3-[3,5-Bis(trifluoromethyl)phenyl]ureido}ethyl)-glycyrrhetinamide, demonstrated potent anticancer effects by targeting both the proteasome and a cluster of kinases involved in cancer cell proliferation. figshare.comacs.org This dual-activity profile suggests that phenylureido compounds could be developed as multi-targeting anticancer agents. figshare.comacs.org

Neurodegenerative Disease Targets: Substituted (Z)-N'-hydroxy-3-(3-phenylureido)benzimidamide derivatives have been designed as multifunctional molecules targeting pathological hallmarks of Alzheimer's disease, including cholinesterases. researchgate.net Other related compounds, N‐carbamimidoyl‐4‐(3‐substituted phenylureido)benzenesulfonamides, have shown inhibitory activity against α-glycosidase and cholinesterases, enzymes relevant to both diabetes and Alzheimer's disease. researchgate.net

Anti-inflammatory and Immune Modulation: The broader class of aryl propionic acids are well-known nonsteroidal anti-inflammatory drugs (NSAIDs). orientjchem.org More specifically, the related metabolite 3-Ureidopropionic acid has been identified as a novel anti-inflammatory compound. mdpi.com Furthermore, 1-phenyl-3-(1-phenylethyl)urea derivatives were discovered to be potent inhibitors of the complement system, a key component of the innate immune response. nih.gov

The table below summarizes the identified targets for various phenylureido derivatives.

Derivative Class Identified Biological Target(s) Therapeutic Area Reference
Phenylureido-conjugated GlycyrrhetinamideProteasome, Multiple KinasesOncology figshare.comacs.org
Substituted Phenylureido BenzimidamidesCholinesterases, NLRP3 InflammasomeNeurodegenerative Disease researchgate.net
Phenylureido Sulfaguanidinesα-Glycosidase, Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Diabetes, Alzheimer's Disease researchgate.net
1-Phenyl-3-(1-phenylethyl)urea DerivativesComplement Component C9Inflammation/Immunology nih.gov
Phenylureido-thiazolopyrimidinesBacterial and Fungal StrainsInfectious Disease lmaleidykla.lt

Future screening campaigns using high-throughput methods against diverse target panels will be crucial for uncovering novel biological activities and expanding the therapeutic applications of this chemical class.

Development of this compound Derivatives as Chemical Probes and Research Tools

Beyond their direct therapeutic potential, derivatives of this compound can be developed into valuable chemical probes. These tools are essential for basic research, enabling the study of biological pathways and the validation of new drug targets.

Future development in this area could include:

Photoaffinity Probes: A photoaffinity labeling probe based on a phenylureido scaffold was successfully designed and used to identify the NLRP3 protein from cell lysates, helping to elucidate the mechanism of action for a class of NLRP3 inhibitors. researchgate.net This demonstrates the utility of the phenylureido core in creating probes for target identification and validation.

Fluorescent Probes: The phenylureido moiety can be incorporated into fluorescent dyes. For example, Boron dipyrromethene (BODIPY) dyes bearing a urea-substituted phenyl group have been synthesized. acs.org The fluorescence properties of these dyes are sensitive to substituents on the phenyl ring, suggesting their potential as sensors and imaging agents in biological systems. acs.org

The development of such probes derived from the this compound scaffold will provide powerful tools for chemical biologists to investigate complex cellular processes.

Exploring Emerging Applications in Other Fields of Chemical Sciences (e.g., Agrochemistry, Materials Science)

The versatility of the ureido-propionic acid structure extends beyond medicine into other areas of chemical science, including agriculture and materials science.

Agrochemistry: Research has shown that certain derivatives possess significant agricultural potential. For example, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid was found to promote the growth of rapeseed, increasing both seed yield and oil content. nih.gov This finding opens the door for the development of a new class of plant growth regulators based on the phenylamino-propanoic acid scaffold. Furthermore, propionic acid itself and its derivatives are used as crop protection agents and herbicides, indicating a foundational role for this chemical class in agriculture. patsnap.com

Materials Science: Ureido-functionalized compounds are important building blocks in chemical synthesis and polymer science. mdpi.comresearchgate.net There is growing interest in developing non-isocyanate routes for the synthesis of polyureas and other ureido-functionalized materials to create more sustainable and safer industrial processes. mdpi.com Additionally, related structures like 2-quinoxalinol compounds, which can be synthesized from amino acid derivatives, are used to create ligands for catalysts in industrial oxidation reactions. google.com

Future exploration in these fields could lead to the discovery of novel, high-value applications for derivatives of this compound, contributing to advancements in sustainable agriculture and advanced materials.

Q & A

Q. Basic Research Focus

  • Reverse-Phase HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to resolve polar impurities. Retention times typically range 8–12 minutes .
  • Column Chromatography : Silica gel with ethyl acetate/cyclohexane/methanol (3:1:0.1) achieves >90% purity for crude products .
  • TLC Monitoring : Ethyl acetate/hexane (1:1) with UV visualization at 254 nm aids in tracking reaction progress .

How does the introduction of substituents on the phenyl ring affect the bioactivity of this compound analogs?

Advanced Research Focus
Substituents like halogens (e.g., 4-F, 4-Cl) or hydroxyl groups significantly alter bioactivity. For example:

  • Phytotoxicity : 3-(4-Fluorophenyl)propionic acid derivatives inhibit Cuscuta campestris growth by 80% at 1 mM, whereas hydroxylated analogs show reduced efficacy .
  • Enzyme Inhibition : Electron-withdrawing groups (e.g., -Br) enhance binding to enzymatic targets like acetylcholinesterase by increasing electrophilicity .
    Methodology : Use ANOVA to assess concentration- and substituent-dependent effects (p < 0.001) in bioassays .

What analytical methods are most reliable for characterizing this compound?

Q. Basic Research Focus

  • Mass Spectrometry (LC-ESI-QQ) : [M-H]⁻ peaks at m/z 207.1 confirm molecular weight. MS/MS fragmentation at CE=30 V reveals cleavage patterns (e.g., urea bond rupture) .
  • HPLC : High-purity (>95%) batches are validated using a 3-(2,4-Dihydroxyphenyl)propionic acid standard with retention time matching .
  • NMR : ¹H NMR (DMSO-d₆) shows characteristic urea NH peaks at δ 8.2–8.5 ppm and propionic acid CH₂ at δ 2.4–2.6 ppm .

How can conflicting data regarding biological activity be resolved through experimental design?

Advanced Research Focus
Discrepancies in bioactivity often arise from:

  • Concentration Gradients : Test a range (e.g., 0.25–2 mM) to identify threshold effects .
  • Assay Conditions : Standardize pH, temperature, and solvent (e.g., DMSO ≤1% v/v) to minimize variability.
  • Positive Controls : Compare with known inhibitors (e.g., 3-(Piperazin-1-yl)propionic acid ethyl ester for AChE studies) .
    Use factorial ANOVA to isolate interaction effects between substituents and concentrations .

What strategies assess the inhibitory effects of this compound on enzymatic targets?

Q. Advanced Research Focus

  • Kinetic Assays : Measure IC₅₀ values via Michaelis-Menten plots. For non-competitive inhibition (e.g., AChE), observe unchanged Kₘ but reduced Vₘₐₓ .
  • Molecular Docking : Use AutoDock Vina to predict binding poses in the enzyme active site. Validate with mutagenesis studies.
  • Thermal Shift Assays : Monitor enzyme stability (ΔTₘ) upon compound binding to confirm target engagement .

How do solvent polarity and temperature influence the stability of this compound?

Q. Basic Research Focus

  • Storage Stability : Store at -20°C in anhydrous DMSO to prevent hydrolysis of the urea moiety. Avoid aqueous buffers at pH >8.0.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may accelerate degradation at >50°C. Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .

What computational approaches predict the binding affinity of this compound to protein targets?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess binding free energy (MM-PBSA/GBSA).
  • QSAR Modeling : Derive regression models using substituent descriptors (e.g., Hammett σ) to predict IC₅₀ values .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .

How can researchers design experiments to evaluate the phytotoxic potential of this compound?

Q. Advanced Research Focus

  • In Vitro Assays : Treat Cuscuta campestris seedlings with 0.25–1 mM compound for 5 days. Measure root elongation inhibition and chlorophyll content .
  • Field Trials : Apply foliar sprays at 0.5 mM and monitor parasitic attachment rates.
  • Metabolomic Profiling : Use GC-MS to identify disrupted pathways (e.g., phenylpropanoid metabolism) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.